
Perchloric acid;4-phenyl-1,3-thiazin-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perchloric acid;4-phenyl-1,3-thiazin-2-imine is a compound that combines the strong oxidizing properties of perchloric acid with the unique structural features of a thiazine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid;4-phenyl-1,3-thiazin-2-imine typically involves the reaction of 4-phenyl-1,3-thiazin-2-imine with perchloric acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions
Perchloric acid;4-phenyl-1,3-thiazin-2-imine undergoes various chemical reactions, including:
Oxidation: Due to the presence of perchloric acid, the compound can act as a strong oxidizing agent.
Substitution: The thiazine ring can undergo substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazine ring .
Aplicaciones Científicas De Investigación
Perchloric acid;4-phenyl-1,3-thiazin-2-imine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an oxidizing agent.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of perchloric acid;4-phenyl-1,3-thiazin-2-imine involves its ability to act as an oxidizing agent. The perchloric acid component facilitates the transfer of oxygen atoms to other molecules, leading to oxidation reactions. The thiazine ring may interact with specific molecular targets, influencing biological pathways and exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
4-phenyl-1,3-thiazine: Lacks the perchloric acid component, resulting in different chemical properties.
Perchloric acid: A strong oxidizing agent but lacks the structural complexity of the thiazine ring.
Uniqueness
Perchloric acid;4-phenyl-1,3-thiazin-2-imine is unique due to the combination of a strong oxidizing agent with a thiazine derivative.
Propiedades
Número CAS |
83239-41-2 |
|---|---|
Fórmula molecular |
C10H9ClN2O4S |
Peso molecular |
288.71 g/mol |
Nombre IUPAC |
perchloric acid;4-phenyl-1,3-thiazin-2-imine |
InChI |
InChI=1S/C10H8N2S.ClHO4/c11-10-12-9(6-7-13-10)8-4-2-1-3-5-8;2-1(3,4)5/h1-7,11H;(H,2,3,4,5) |
Clave InChI |
KTOWKNUBOAEFDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=N)SC=C2.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


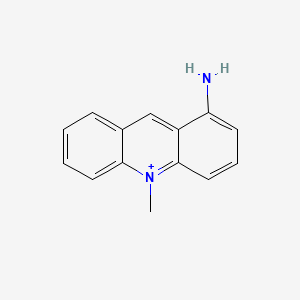

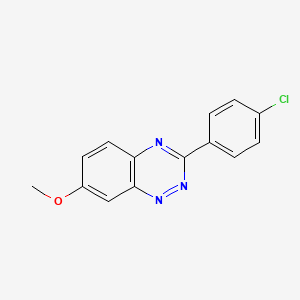
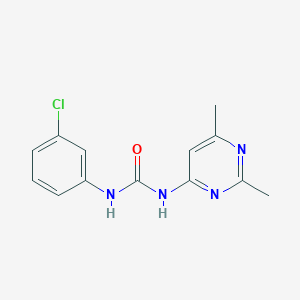
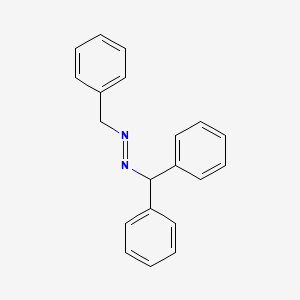
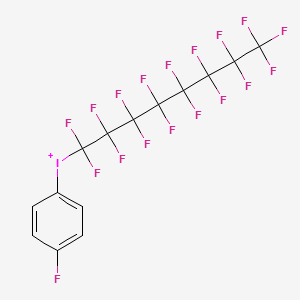
![2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol](/img/structure/B14426754.png)


![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
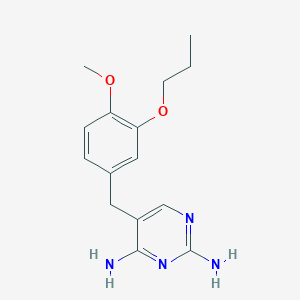
![4-{2-[4-(Dimethylamino)phenyl]hydrazinyl}cyclohexa-3,5-diene-1,2-dione](/img/structure/B14426791.png)
![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)
